molecular formula C3H8O2PS- B14678819 O-Methyl ethylphosphonothioate CAS No. 36585-74-7

O-Methyl ethylphosphonothioate

Cat. No.: B14678819
CAS No.: 36585-74-7
M. Wt: 139.14 g/mol
InChI Key: WSIBSROLHMRZNT-UHFFFAOYSA-M
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Description

O-Methyl ethylphosphonothioate is an organophosphate compound known for its dual-use potential. It is utilized in the synthesis of pesticides and pharmaceuticals and serves as a precursor in the production of certain nerve agents . This compound is characterized by its unique chemical structure, which includes a phosphonothioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methyl ethylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with ethanol in the presence of a base. The reaction proceeds under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: O-Methyl ethylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the phosphonothioate group to a phosphonate group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

    Oxidation: The major product is O-Methyl ethylphosphonate.

    Reduction: The products vary depending on the reducing agent used.

    Substitution: The products include various substituted phosphonothioates.

Scientific Research Applications

O-Methyl ethylphosphonothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-Methyl ethylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

  • O-Ethyl methylphosphonothioic acid
  • O-Methyl S-2-dimethylaminoethyl ethylphosphonothioate
  • O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate

Comparison: O-Methyl ethylphosphonothioate is unique due to its specific chemical structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for specific applications in synthesis and research. For instance, its reactivity with nucleophiles and oxidizing agents differs from that of O-Ethyl methylphosphonothioic acid, making it more versatile in certain chemical reactions .

Properties

CAS No.

36585-74-7

Molecular Formula

C3H8O2PS-

Molecular Weight

139.14 g/mol

IUPAC Name

ethyl-methoxy-oxido-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7)/p-1

InChI Key

WSIBSROLHMRZNT-UHFFFAOYSA-M

Canonical SMILES

CCP(=S)([O-])OC

Origin of Product

United States

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